molecular formula C16H19FN2O2 B11839152 Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate

Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate

Cat. No.: B11839152
M. Wt: 290.33 g/mol
InChI Key: RNRPLHRDKMIJDO-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the fluoro group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

    Diethylamino group addition: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine for nucleophilic substitution; Selectfluor for electrophilic fluorination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Amodiaquine: Another antimalarial agent with a similar quinoline core.

    Quinoline N-oxide: A derivative with different oxidation states.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group and the fluoro substituent can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

ethyl 4-(diethylamino)-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C16H19FN2O2/c1-4-19(5-2)15-12-8-7-11(17)9-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3

InChI Key

RNRPLHRDKMIJDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=CC(=CC2=NC=C1C(=O)OCC)F

Origin of Product

United States

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